4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a sulfamoyl group (N-linked sulfonamide) and a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole moiety. Its synthesis likely involves multi-step reactions, including sulfamoylation of benzamide precursors and cyclization to form the benzothiazole ring. The sulfamoyl group is a pharmacophoric motif associated with enzyme inhibition (e.g., carbonic anhydrase), while the benzothiazole core may confer enhanced metabolic stability or binding specificity. Structural characterization of such compounds typically employs techniques like NMR, IR spectroscopy, and mass spectrometry (MS), as evidenced in related studies . Crystallographic refinement tools like SHELXL and visualization software such as WinGX/ORTEP are critical for confirming molecular geometry .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-5-11-25(12-6-2)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-13-22(3,4)14-18(26)19(17)30-21/h5-10H,1-2,11-14H2,3-4H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWYQAGXOAPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Benzamide Core: The benzamide core is introduced by reacting the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and benzothiazole moieties, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of sulfamoyl derivatives with specific benzothiazole precursors. The process may utilize various organic synthesis techniques such as condensation reactions and coupling methods to achieve the desired structural configuration. The characterization of the compound is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.
Antimicrobial Properties
Research indicates that compounds similar to 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown promising results in vitro against several cancer cell lines, indicating the potential for further development as a chemotherapeutic agent.
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, there is growing interest in the antitubercular activity of this compound. Research has indicated that it may inhibit key enzymes in Mycobacterium tuberculosis, making it a candidate for further investigation as a treatment for tuberculosis. In vivo studies in animal models have shown favorable outcomes regarding its efficacy against tuberculosis infections.
Case Study 1: Antimicrobial Evaluation
In a recent study published in Molecules, derivatives of similar sulfamoyl compounds were tested for their antimicrobial efficacy against various strains of bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity. Compounds with the sulfamoyl group exhibited lower minimum inhibitory concentrations (MICs) compared to controls .
Case Study 2: Anticancer Activity
A comprehensive evaluation published in Pharmaceuticals highlighted the anticancer potential of benzothiazole derivatives. The study reported that compounds with similar structural motifs to This compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways .
Summary Table of Biological Activities
| Activity Type | Efficacy | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against bacteria | Inhibition of cell wall synthesis |
| Anticancer | Cytotoxic to cancer cells | Induction of apoptosis |
| Antitubercular | Inhibits Mycobacterium tuberculosis | Enzyme inhibition |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the sulfamoyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound’s sulfamoyl group (N–SO₂–N) differs electronically and sterically from sulfonyl groups (S–SO₂–) found in analogs like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .
Benzothiazole vs. Triazole Cores: Unlike triazole-containing compounds (e.g., 1,2,4-triazole-3-thiones in ), the benzothiazole ring in the target compound is non-aromatic (due to partial saturation) and includes a ketone group. This structural difference could reduce π-π stacking interactions but improve solubility via hydrogen bonding .
Spectral Characteristics
Key spectral data comparisons are summarized below:
The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound and triazole derivatives confirms the dominance of thione tautomers, similar to findings in .
Research Implications and Gaps
The target compound’s unique sulfamoyl-benzothiazole architecture offers opportunities for drug discovery, particularly in targeting enzymes sensitive to dual hydrogen-bond donors. However, comparative data on its biological activity, toxicity, and pharmacokinetics remain speculative. Further studies should prioritize:
Biological Activity
The compound 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzamide moiety : Known for various biological activities.
- Benzothiazole ring : Associated with anticancer and antimicrobial properties.
- Sulfamoyl group : Enhances solubility and bioactivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. One study reported an IC50 value of 0.25 μM for a related compound against HepG2 hepatocarcinoma cells, suggesting that structural modifications can enhance potency against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5,5-dimethyl...) | HepG2 | TBD |
| N-(1-(2,6-difluorobenzyl)-piperidine...) | HepG2 | 0.25 |
Antibacterial Activity
The compound's sulfamoyl group suggests potential antibacterial activity. Sulfonamide derivatives are well-known for their efficacy against a range of bacterial infections. Research indicates that modifications in the sulfamoyl moiety can lead to improved antibacterial properties against resistant strains .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of benzothiazole may contribute to antioxidant properties, which can protect normal cells while targeting cancerous ones .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Effects :
- Antibacterial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
